molecular formula C23H22F2N4O2S B11283966 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B11283966
M. Wt: 456.5 g/mol
InChI Key: SIHJDQVBDDSATG-UHFFFAOYSA-N
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Description

N-(3-FLUORO-4-METHYLPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by the presence of fluorine atoms, a pyrido[4,3-d]pyrimidine core, and a sulfanylacetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of the pyrido[4,3-d]pyrimidine core, introduction of the fluorophenyl groups, and attachment of the sulfanylacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, waste management, and adherence to safety regulations.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUORO-4-METHYLPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups, resulting in derivatives with varied characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.

Scientific Research Applications

N-(3-FLUORO-4-METHYLPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-FLUORO-4-METHYLPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its use, such as in biological or pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-FLUORO-4-METHYLPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: shares similarities with other pyrido[4,3-d]pyrimidine derivatives, such as those with different substituents on the phenyl rings or variations in the sulfanylacetamide group.

Uniqueness

The uniqueness of N-(3-FLUORO-4-METHYLPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of fluorine atoms, pyrido[4,3-d]pyrimidine core, and sulfanylacetamide moiety

Properties

Molecular Formula

C23H22F2N4O2S

Molecular Weight

456.5 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H22F2N4O2S/c1-14-2-7-17(10-19(14)25)26-21(30)13-32-23-27-20-8-9-29(12-18(20)22(31)28-23)11-15-3-5-16(24)6-4-15/h2-7,10H,8-9,11-13H2,1H3,(H,26,30)(H,27,28,31)

InChI Key

SIHJDQVBDDSATG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2)F

Origin of Product

United States

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